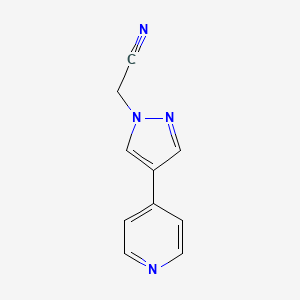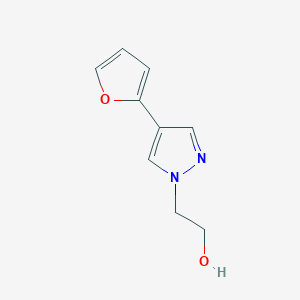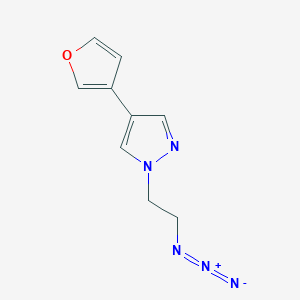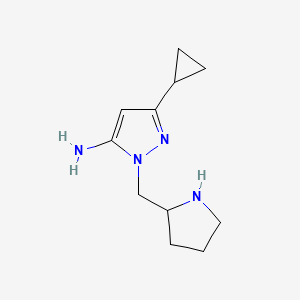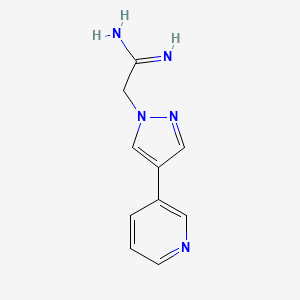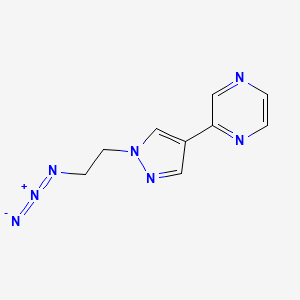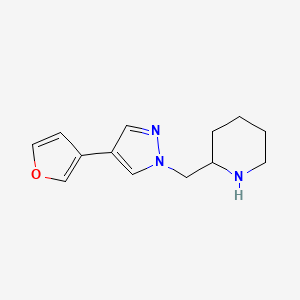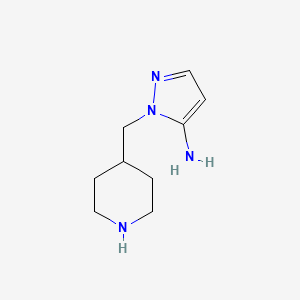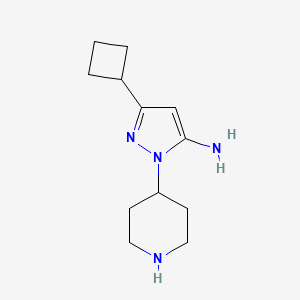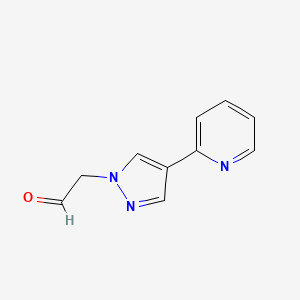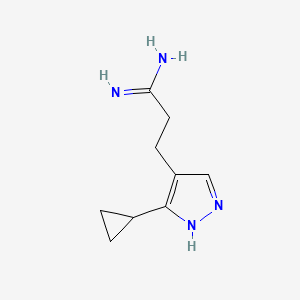
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide
Overview
Description
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide (CPPA) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various areas, from drug discovery to biochemical and physiological studies. CPPA is a cyclopropyl derivative of pyrazole, a five-membered heterocyclic ring with three nitrogen atoms and one carbon atom. CPPA is a highly active compound, which can be used as a starting material for the synthesis of drugs and other compounds. It has been widely used in laboratory experiments due to its ease of synthesis and its ability to act as a catalyst in various reactions.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrazoles and Cyclopropenyl Alcohols : A study demonstrated the regioselective 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols, leading to the efficient synthesis of 3H-pyrazoles. This process also facilitated the creation of tetrasubstituted 3H-pyrazole and dimethylcyclopropenyl alcohols through photolysis, highlighting the compound's versatility in organic synthesis (Hamdi, Dixneuf, & Khemiss, 2005).
Biological Evaluation and Potential Therapeutic Uses
Antifungal Agents : Cyclopropyl-pyrazole hybrids have been synthesized and evaluated for their antifungal properties. A study found these compounds to exhibit significant biological activities, offering a new avenue for developing antifungal therapies (Burde & Rahatgaonkar, 2019).
Antioxidant Agents : Some new fused pyrazole derivatives bearing the indole moiety have been synthesized and evaluated as antioxidant agents. This study underscores the potential of pyrazole derivatives in creating effective antioxidant therapies (El‐Mekabaty, Etman, & Mosbah, 2016).
Antimicrobial and Anticancer Agents : Various studies have explored the synthesis of pyrazole derivatives for their antimicrobial and anticancer activities. These include the development of 1,3-oxazole clubbed pyridyl-pyrazolines and the investigation into the antimicrobial activity of chitosan Schiff bases based on heterocyclic moieties, highlighting the compound's broad-spectrum biological activities (Katariya, Vennapu, & Shah, 2021); (Hamed et al., 2020).
Cytotoxicity and Anticancer Potential : Research into pyrazolyl pyrazoline and aminopyrimidine derivatives has shown significant cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Alam, Alam, Panda, & Rahisuddin, 2018).
Mechanism of Action
Target of Action
The primary targets of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide are the Discoidin Domain Receptors (DDRs) . These receptors are potential targets in anti-fibrosis treatment .
Mode of Action
This compound interacts with its targets, the DDRs, by inhibiting their activities . This inhibition is achieved by averting some fibrosis-unrelated kinases, such as RET, AXL, and ALK .
Pharmacokinetics
The compound has demonstrated good pharmacokinetic properties . .
Result of Action
The result of the action of this compound is the inhibition of DDR1/2 activities, which leads to reliable in vivo anti-fibrosis efficacy .
Biochemical Analysis
Biochemical Properties
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DDR1/2, which are discoidin domain receptors involved in cellular signaling and fibrosis . The nature of these interactions is primarily inhibitory, which can lead to downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of DDR1/2 receptors can lead to reduced fibrosis in cells, which is beneficial in treating conditions like idiopathic pulmonary fibrosis . Additionally, it has low toxicity and good pharmacokinetic properties, making it a promising candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of DDR1/2 receptors, which are involved in cellular signaling pathways. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function . The compound’s unique structure allows it to effectively bind to these receptors and modulate their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and does not degrade quickly, ensuring its long-term efficacy in in vitro and in vivo studies . Long-term exposure to the compound has shown sustained effects on cellular function, particularly in reducing fibrosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1/2 receptors without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects, although these are generally minimal . The compound’s therapeutic window is broad, making it suitable for various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This efficient transport and distribution are crucial for its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic potential.
properties
IUPAC Name |
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8(11)4-3-7-5-12-13-9(7)6-1-2-6/h5-6H,1-4H2,(H3,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYDTXNYPBPCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



